Boc-Dab(Aloc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

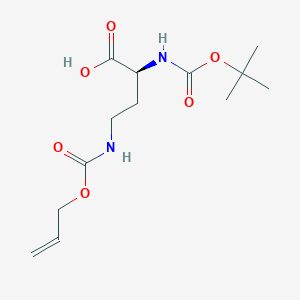

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHMBPTDNIRIB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427330 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-73-8 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-Nγ-allyloxycarbonyl-2,4-diaminobutyric acid, commonly known as Boc-Dab(Aloc)-OH, is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry. Its unique dual-protection scheme, featuring an acid-labile Boc group on the α-amino group and a palladium-labile Aloc group on the side-chain amino group, offers orthogonal control during complex molecular synthesis. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where precise, sequential manipulation of protecting groups is paramount for the construction of modified peptides with novel structures and functions. The incorporation of Dab and its derivatives can introduce conformational constraints, enhance proteolytic stability, and provide sites for further chemical modification, such as cyclization or branching.

This technical guide provides a comprehensive overview of the known properties of this compound, its application in peptide synthesis, and detailed experimental protocols. Due to the specificity of this compound, data from closely related diaminobutyric acid derivatives are also included for comparative purposes where direct data is unavailable.

Core Properties of this compound

This compound is a synthetic amino acid derivative that requires careful handling and storage. The following tables summarize its key chemical and physical properties based on available data from chemical suppliers. It is important to note that properties can vary between stereoisomers (L- and D-forms) and whether the compound is in its free acid or salt form.

Chemical Identifiers

| Property | Value | References |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(prop-2-enoxycarbonylamino)butanoic acid (L-form) | [1] |

| Synonyms | Boc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, Nα-Boc-Nγ-Aloc-L-Dab-OH | [1] |

| CAS Number | 171820-73-8 (L-form) | [1] |

| Molecular Formula | C13H22N2O6 | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

Note: The user's query was for "this compound", which is ambiguous regarding its stereochemistry. The L-form (CAS: 171820-73-8) is commonly used in peptide synthesis to mimic natural amino acids. A dicyclohexylammonium (DCHA) salt of the D-isomer, Boc-D-Dab(Alloc)-OH DCHA, is also commercially available (CAS: 350820-59-6) with a molecular formula of C13H22N2O6•C12H23N and a molecular weight of 483.6 g/mol .[2]

Physicochemical Properties

Direct experimental data for the melting point, optical rotation, and solubility of this compound is not consistently published across public datasheets. For reference, the table below includes data for a closely related compound, Boc-Dap-OH (the L-isomer), to provide an approximation of its physical state.

| Property | Value (for Boc-L-Dap-OH) | References |

| Appearance | White to off-white solid | [3] |

| Melting Point | 210 °C (with decomposition) | [3] |

| Optical Rotation | [α]20/D +5.5±1°, c = 1% in methanol:water (1:1) | [3] |

| Purity | ≥98.0% (TLC) | [3] |

| Solubility | Data not available for this compound. Generally soluble in organic solvents like DMF and DCM. |

Chemical Structure and Protecting Group Strategy

The utility of this compound in synthesis stems from its orthogonal protecting groups. The diagram below illustrates the structure and the distinct removal conditions for the Boc and Aloc groups.

Caption: Orthogonal protecting groups of this compound.

Experimental Protocols

Incorporation of this compound in Boc-SPPS

This protocol outlines the manual Boc-SPPS process for incorporating a this compound residue. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield or PAM resin for C-terminal acid; MBHA resin for C-terminal amide)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) for Aloc removal

-

Scavenger for Aloc removal (e.g., Phenylsilane)

-

Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail)

-

Cold diethyl ether

Experimental Workflow:

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of this compound, followed by the specific step for side-chain deprotection.

Caption: Boc-SPPS workflow for this compound.

Step-by-Step Protocol:

-

Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine. Swell the resin in DCM for at least 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash with isopropanol (2 times) and then DCM (3 times).

-

Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the TFA salt.

-

Wash the resin with DCM (3-5 times) to remove excess base.[4]

-

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[3]

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]

-

-

Capping (Optional): To block any unreacted amino groups, a capping step can be performed using acetic anhydride and DIEA in DMF.

-

Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group can be selectively removed at any stage of the synthesis to allow for side-chain modification, while the peptide remains attached to the resin and other protecting groups (like Boc on the N-terminus of the last coupled amino acid) remain intact.

-

Resin Preparation: Wash the peptide-resin with an inert solvent like DCM.

-

Aloc Removal: Add a solution of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as phenylsilane, in anhydrous DCM. The reaction is typically agitated under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

-

Washing: After complete deprotection, thoroughly wash the resin with DCM and DMF to remove the catalyst and byproducts. The free γ-amino group is now available for further functionalization (e.g., lactamization, branching, or conjugation).

Conclusion

References

An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butoxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, commonly abbreviated as Boc-Dab(Aloc)-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide synthesis. Its unique structural feature lies in the presence of two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the γ-amino side chain. This arrangement allows for the selective deprotection and subsequent functionalization of either the N-terminus or the side chain of the diaminobutyric acid residue within a peptide sequence. This capability is instrumental in the synthesis of complex peptides, including cyclic peptides, branched peptides, and peptides conjugated to other molecules, which often exhibit enhanced biological activity and stability.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and logical workflows are presented to assist researchers in effectively utilizing this versatile reagent in their drug discovery and development endeavors.

Chemical Structure and Identification

This compound is a derivative of L-2,4-diaminobutyric acid, where the two amino groups are protected with Boc and Aloc moieties, respectively.

Systematic Name: (2S)-2-[(tert-butoxycarbonyl)amino]-4-[(prop-2-en-1-yloxy)carbonylamino]butanoic acid

Synonyms:

-

N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid[2]

-

Boc-L-Dab(Aloc)-OH

-

Nα-Boc-Nγ-Aloc-L-2,4-diaminobutyric acid

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 171820-73-8 (for free acid) |

| Molecular Formula | C13H22N2O6 |

| Molecular Weight | 302.32 g/mol |

Note: This compound is also commercially available as a dicyclohexylamine (DCHA) salt (CAS No. 327156-92-3), which often exhibits enhanced stability and handling properties.[1]

Physicochemical and Chemical Properties

A summary of the key physicochemical and chemical properties of this compound is provided in the table below. It is important to note that some of the listed values are predicted and should be considered as estimates.

| Property | Value | Source |

| Appearance | White to off-white solid | General knowledge |

| Boiling Point (Predicted) | 493.7 ± 45.0 °C | Commercial Supplier Data |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | Commercial Supplier Data |

| pKa (Predicted) | 3.89 ± 0.10 | Commercial Supplier Data |

| Storage Temperature | 2-8°C | Commercial Supplier Data |

The core chemical utility of this compound stems from the orthogonal nature of its protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Aloc group is stable to acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allylic cleavage. This orthogonality is the foundation of its application in complex peptide synthesis strategies.

Experimental Protocols

Synthesis of this compound

Step 1: Selective Nγ-Aloc Protection

-

Dissolve L-2,4-diaminobutyric acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Adjust the pH of the solution to a basic level (e.g., pH 9-10) using an appropriate base like sodium bicarbonate or sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add allyl chloroformate (Aloc-Cl) dropwise while maintaining the basic pH.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture and extract the Nγ-Aloc-Dab product.

Step 2: Nα-Boc Protection

-

Dissolve the Nγ-Aloc-Dab intermediate in a suitable solvent, such as a mixture of tert-butanol and water.

-

Add a base, such as triethylamine or sodium hydroxide, to the solution.

-

Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

After completion, perform a standard aqueous workup to isolate the crude this compound.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Incorporation of this compound into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual Boc-SPPS.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution.

-

Agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA (4-6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Repeat the Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Selective On-Resin Deprotection of the Aloc Group

This protocol details the removal of the Aloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue (with the N-terminal Boc group intact)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

A scavenger, such as phenylsilane (PhSiH3) or dimedone

-

Anhydrous and degassed DCM

Procedure:

-

Swell the peptide-resin in anhydrous, degassed DCM.

-

In a separate flask, dissolve Pd(PPh3)4 (0.1-0.2 equivalents relative to the Aloc group) in DCM.

-

Add the scavenger (e.g., 20 equivalents of phenylsilane) to the palladium catalyst solution.

-

Add the resulting solution to the peptide-resin.

-

Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin extensively with DCM, DMF, and then DCM again to remove all traces of the catalyst and scavenger.

-

The resin now contains a free γ-amino group on the Dab side chain, ready for subsequent modification.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows involving this compound.

Caption: General synthetic pathway for this compound.

References

Boc-Dab(Aloc)-OH CAS number and molecular weight

This guide provides an in-depth overview of the chemical properties of N-α-tert-Butoxycarbonyl-N-γ-allyloxycarbonyl-L-α,γ-diaminobutyric acid, commonly known as Boc-Dab(Aloc)-OH. This compound is a valuable building block in peptide synthesis and drug development, incorporating two distinct orthogonal protecting groups that allow for selective deprotection strategies.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Reference |

| CAS Number | 171820-73-8 | [1] |

| Molecular Formula | C13H22N2O6 | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

Molecular Structure and Protecting Groups

This compound is a derivative of L-α,γ-diaminobutyric acid. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. The γ-amino group is protected by an allyloxycarbonyl (Aloc) group, which is selectively removed by palladium-catalyzed reactions. This orthogonal protection scheme is crucial for the stepwise elongation of peptide chains and the introduction of modifications at specific sites.

Caption: Molecular components of this compound.

Experimental Protocols

Detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS) are beyond the scope of this introductory guide. However, a generalized workflow is presented below to illustrate its utility.

General Workflow for Incorporation in SPPS

-

Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

-

Coupling of this compound: this compound is activated using a suitable coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Selective Deprotection: The Boc or Aloc group can be selectively removed to allow for further chain elongation at the α-amino group or modification at the γ-amino group, respectively.

-

Boc Removal: Treatment with an acid such as trifluoroacetic acid (TFA).

-

Aloc Removal: Treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.

-

-

Peptide Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining protecting groups are removed.

Caption: SPPS workflow with this compound.

References

A Deep Dive into Orthogonal Protecting Groups for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. The principle of orthogonal protection, which allows for the selective removal of specific protecting groups under distinct chemical conditions without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive exploration of orthogonal protecting groups, detailing the core strategies, quantitative performance of common groups, and detailed experimental protocols for their application and removal.

The Core Principle of Orthogonality

At its heart, peptide synthesis is a series of controlled acylation reactions between amino acids. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked. An orthogonal protection strategy employs multiple classes of protecting groups that are labile to different, non-interfering chemical reagents. This allows for a precise, stepwise assembly of the peptide chain and the introduction of specific modifications such as branching, cyclization, or the attachment of reporter molecules.

A typical orthogonal scheme in SPPS involves three main classes of protecting groups:

-

Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle.

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed independently of both the temporary Nα-amino and the "permanent" side-chain protecting groups.

dot

Caption: Core concept of orthogonal protection in peptide synthesis.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary strategies have dominated the landscape of SPPS: the Fmoc/tBu approach and the Boc/Bzl approach.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in contemporary peptide synthesis.[1] It is favored for its mild deprotection conditions. This strategy utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tBu-based groups for "permanent" side-chain protection.[2][3] The true orthogonality of this system, where one set of protecting groups is removed by a base and the other by an acid, makes it highly versatile and compatible with a wide range of peptide modifications.[2][3]

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first to be developed for SPPS. It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable Bzl-based groups for "permanent" side-chain protection.[3] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different acid strengths.[4] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[3]

Caption: Experimental workflows for selective deprotection.

By mastering the principles and techniques of orthogonal protection, researchers can unlock the full potential of solid-phase peptide synthesis to create novel and complex peptide-based molecules for a wide range of applications in science and medicine.

References

The Strategic Application of Boc and Aloc Protecting Groups in Modern Synthesis: A Technical Guide

For Immediate Release

In the landscape of complex organic synthesis, particularly within pharmaceutical and drug development sectors, the judicious use of protecting groups is a cornerstone of success. This technical guide provides an in-depth analysis of two paramount carbamate protecting groups: tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Aloc). We will explore their core principles, protection and deprotection mechanisms, orthogonality, and provide detailed experimental protocols and comparative data to inform strategic synthetic planning.

The Indispensable Role of Protecting Groups

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[1][2] A protecting group must be easily introduced, stable to a range of reaction conditions, and readily removed with high selectivity and yield.[1] The concept of "orthogonality" is crucial, where multiple protecting groups can be removed under distinct conditions without affecting each other, allowing for sequential and site-specific modifications of complex molecules.[3][4]

The Boc Protecting Group: A Pillar of Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[5] Its popularity is due to its ease of installation, stability under a wide variety of non-acidic conditions, and its clean, acid-labile removal.[5][6]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6] The resulting intermediate collapses, releasing tert-butoxide, which is then protonated, and carbon dioxide, driving the reaction forward.[6][7]

Deprotection: The acid-lability of the Boc group is its defining feature.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[10][11] This initiates fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][11][12] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene.[11][13]

Caption: General mechanism for Boc protection and deprotection of amines.

Orthogonality of the Boc Group

The Boc group's stability to a wide range of conditions makes it orthogonal to many other common protecting groups.[3][6] It is stable to:

-

Basic conditions: This makes it orthogonal to base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group.[6][14]

-

Catalytic hydrogenation: This allows for its use in the presence of hydrogenolysis-labile groups such as benzyloxycarbonyl (Cbz).[6][9]

-

Palladium catalysis: This ensures its compatibility with the Aloc group.[3][6]

The Aloc Protecting Group: A Versatile Orthogonal Partner

The allyloxycarbonyl (Aloc) protecting group offers a unique deprotection pathway, making it an excellent orthogonal partner to acid- and base-labile groups.[9][15] It is stable across a broad pH range and is removed under mild, metal-catalyzed conditions.[16][17]

Mechanism of Aloc Protection and Deprotection

Protection: Similar to Boc protection, the Aloc group is introduced by reacting an amine with an activated allyl source, typically allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), often in the presence of a base.[15] The mechanism follows a standard nucleophilic acyl substitution pathway.[15]

Deprotection: The removal of the Aloc group is achieved through palladium(0)-catalyzed allylic cleavage.[15][17] The palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl group to form a π-allylpalladium(II) complex.[15] In the presence of a scavenger (a nucleophile such as phenylsilane, morpholine, or dimedone), the allyl group is transferred from the palladium complex, which then regenerates the Pd(0) catalyst.[15][18] The resulting unstable carbamic acid readily decarboxylates to yield the free amine.[15]

Caption: General mechanism for Aloc protection and deprotection of amines.

Data Presentation: A Comparative Overview

The selection of a protecting group strategy is often guided by reaction efficiency and compatibility with the substrate. The following tables summarize typical experimental conditions and reported outcomes for Boc and Aloc protection and deprotection.

Table 1: Boc Protection of Amines

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| (Boc)₂O | NEt₃ | THF | Room Temp | Overnight | Quantitative | [6] |

| (Boc)₂O | NaOH | Dioxane/H₂O | Room Temp | - | - | [17] |

| (Boc)₂O | DMAP | CH₃CN | Room Temp | - | - | [13] |

| (Boc)₂O | - | H₂O/Acetone | Room Temp | 0.1-0.2 | High | [19] |

| (Boc)₂O | NEt₃ | H₂O/MeOH | 55 | 16 | 90-97 | [20] |

Table 2: Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time (h) | Citation |

| TFA (50%) | CH₂Cl₂ | Room Temp | 0.5-1 | [11][21] |

| 4M HCl | 1,4-Dioxane | Room Temp | 1-4 | [11] |

| TFA/H₂O | - | Room Temp | 3 | [6] |

| AlCl₃ | - | - | - | [13] |

| Oxalyl Chloride | MeOH | Room Temp | 1-4 | [22] |

Table 3: Aloc Protection of Amines

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Alloc-Cl | NaHCO₃ | THF/H₂O | Room Temp | 12 | 87 | [15] |

| Alloc-Cl | Pyridine | THF | - | - | - | [15] |

| Alloc₂O | - | Dioxane/H₂O | - | - | - | [15] |

Table 4: Aloc Deprotection

| Catalyst (mol%) | Scavenger (equiv) | Solvent | Temperature (°C) | Time (h) | Citation |

| Pd(PPh₃)₄ (10) | PhSiH₃ (7) | CH₂Cl₂ | 0 | 1 | [15] |

| Pd(PPh₃)₄ | Morpholine | - | - | - | [17] |

| Pd(PPh₃)₄ (0.1) | Phenylsilane (20) | CH₂Cl₂ | Room Temp | 0.33 | [18] |

| Pd(PPh₃)₄ | Acetic Acid/NMM | CHCl₃ | Room Temp | 0.33-1 | [16] |

Experimental Protocols

General Procedure for Boc Protection of an Amine[6]

-

Dissolve the amine (1 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1-1.2 eq).

-

Add a base, such as triethylamine (NEt₃) (1.2 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. BOC Protection and Deprotection [es.bzchemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. total-synthesis.com [total-synthesis.com]

- 16. peptide.com [peptide.com]

- 17. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemtips.wordpress.com [chemtips.wordpress.com]

- 21. chempep.com [chempep.com]

- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Boc-Dab(Aloc)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the non-proteinogenic amino acid Boc-Dab(Aloc)-OH, a valuable building block in modern peptide chemistry. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and protocols for its use, with a focus on its role in creating complex and modified peptides for research and drug development.

Introduction to this compound

This compound, chemically known as Nα-tert-butyloxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Its utility in peptide synthesis arises from the orthogonal protection of its two amino groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the γ-amino group of the side chain is protected by the palladium-labile allyloxycarbonyl (Aloc) group.[1] This orthogonal protection scheme allows for the selective deprotection and modification of either amino group at different stages of the synthesis, making it an invaluable tool for the construction of complex peptides with site-specific modifications.

Physicochemical Properties and Specifications

Quantitative data for this compound is summarized below. Specifications can vary between suppliers.

| Property | Value | Reference |

| CAS Number | 171820-73-8 | [2][3] |

| Molecular Formula | C13H22N2O6 | [2] |

| Molecular Weight | 302.32 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% - 98% | [3] |

| Storage | 2-8°C, under inert gas | [4] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the readily accessible scientific literature. However, its synthesis would generally follow established principles of amino acid protection chemistry. A plausible synthetic route would involve the selective protection of the α-amino group of L-2,4-diaminobutyric acid with a Boc group, followed by the protection of the γ-amino group with an Aloc group. This typically involves reacting the starting amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group, followed by a reaction with allyl chloroformate to introduce the Aloc group on the side chain. Purification would likely be achieved through chromatographic techniques.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) for the introduction of a selectively addressable functional group. The orthogonal nature of the Boc and Aloc protecting groups allows for a versatile range of synthetic strategies.

Orthogonal Protection Strategy

The core advantage of using this compound lies in its orthogonal deprotection capabilities. The Boc group on the α-amine is removed at each cycle of peptide elongation using an acid, typically trifluoroacetic acid (TFA), while the Aloc group on the γ-amine of the Dab side chain remains stable under these conditions.[5] Conversely, the Aloc group can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger, without affecting the Boc group or other acid-labile side-chain protecting groups.[1][6]

This allows for:

-

Peptide chain elongation: The Boc group is removed to allow for the coupling of the next amino acid in the sequence.

-

On-resin side-chain modification: After peptide chain assembly, the Aloc group can be selectively removed while the peptide is still attached to the solid support. The exposed γ-amino group can then be used for various modifications, such as:

-

Cyclization: Formation of a lactam bridge with a C-terminal carboxylic acid or a side chain of an acidic amino acid.

-

Branching: Synthesis of branched peptides by growing a second peptide chain from the Dab side chain.

-

Conjugation: Attachment of labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to a specific site on the peptide.

-

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS and the subsequent selective deprotection of the Aloc group.

Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for a single coupling cycle.

Materials:

-

Peptide synthesis resin (e.g., Merrifield resin) with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (5x).

-

-

Neutralization:

-

Wash the resin with isopropanol (2x) and then DCM (3x).

-

Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Deprotection of the Aloc Group

This protocol is for the selective removal of the Aloc group from the Dab side chain.

Materials:

-

Peptide-resin containing the this compound residue (with the N-terminal Boc group intact)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

-

Dichloromethane (DCM), anhydrous and degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the resin loading) in anhydrous, degassed DCM. Add phenylsilane (20-25 equivalents).

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours under an inert atmosphere. The reaction vessel should be protected from light.

-

Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove the catalyst and scavenger byproducts. The resin now has a free γ-amino group on the Dab side chain, ready for further modification.

Application in Studying Biological Systems

While specific signaling pathways directly modulated by a peptide containing this compound are not extensively reported, the ability to introduce site-specific modifications allows for the creation of powerful tools to probe biological systems. For example, a peptide agonist or antagonist of a G-protein coupled receptor (GPCR) could be synthesized with a Dab(Aloc) residue. After selective deprotection of the Aloc group, a fluorescent label could be attached to the side chain. This labeled peptide could then be used in fluorescence microscopy or flow cytometry to visualize receptor localization and trafficking upon ligand binding.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex peptides. Its orthogonal protecting groups enable researchers to perform site-specific modifications, such as cyclization, branching, and labeling, which are crucial for developing novel peptide-based therapeutics and tools for chemical biology. The detailed protocols provided in this guide offer a practical framework for the successful incorporation and manipulation of this non-proteinogenic amino acid in advanced peptide synthesis projects.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. 171820-73-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, CasNo.171820-73-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. chempep.com [chempep.com]

- 6. chem.uci.edu [chem.uci.edu]

Introduction to diaminobutyric acid (Dab) derivatives

An In-depth Technical Guide to Diaminobutyric Acid (Dab) Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural properties, featuring an additional amino group on the side chain compared to proteinogenic amino acids, make it a versatile building block for the synthesis of novel peptides and other bioactive molecules. This guide provides a comprehensive overview of Dab derivatives, including their synthesis, physicochemical properties, and applications, with a particular focus on their role in peptide-based therapeutics and as modulators of neurotransmitter systems.

Dab exists as two enantiomers, L-Dab and D-Dab, and is a key component of various natural products, most notably the polymyxin class of antibiotics.[1][2] In drug development, Dab derivatives are utilized to introduce positive charges, create specific conformational constraints, and serve as branching points in peptide chains. Furthermore, Dab itself has been identified as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), highlighting its potential in neuroscience research.[3]

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, tabulated quantitative data, and visualizations of relevant pathways and workflows to facilitate the understanding and application of Dab derivatives in their work.

Physicochemical Properties of Diaminobutyric Acid and its Derivatives

The physicochemical properties of Dab and its derivatives are crucial for their application in synthesis and drug design. The presence of two amino groups influences their charge, polarity, and reactivity. Protecting group strategies are commonly employed to selectively functionalize the α- and γ-amino groups. Below is a summary of the properties of L-2,4-diaminobutyric acid and some of its commonly used derivatives.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Activity [α]D | Solubility |

| L-2,4-Diaminobutyric acid dihydrochloride | L-Dab·2HCl | C4H12Cl2N2O2 | 191.06 | 197-200 (dec.)[4][5] | +14.5° ± 1.5° (c=3.67 in H2O)[4][5] | Soluble in water (0.5 g/10 mL)[4][5] |

| (2R)-2,4-Diaminobutanoic acid | D-Dab | C4H10N2O2 | 118.13 | Not Available | Not Available | Not Available |

| Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid | Fmoc-Dab(Boc)-OH | C24H28N2O6 | 440.49 | Not Available | Not Available | Not Available |

| N(4)-acetyl-L-2,4-diaminobutyric acid | C6H12N2O3 | 160.17 | 220-222[1] | Not Available | Not Available |

Synthesis of Diaminobutyric Acid Derivatives

The synthesis of Dab and its protected derivatives can be achieved through various routes, often starting from readily available amino acids like L-homoserine. The following section details a common synthetic pathway.

Synthesis of a Protected Dab Derivative from L-Homoserine

A multi-step synthesis can be employed to produce a protected Dab derivative from L-homoserine.[3] This process involves the protection of the amino and carboxyl groups, followed by the introduction of a second amino group precursor via a Mitsunobu reaction, and subsequent deprotection steps.

Caption: A logical workflow for the synthesis of a diaminobutyric acid derivative starting from L-homoserine.

Experimental Protocol: Synthesis of a Protected Dab Derivative from L-Homoserine[3]

-

Protection of L-Homoserine:

-

Dissolve L-homoserine in a suitable mixed solvent (e.g., ethanol/water).

-

Add an aqueous alkaline solution (e.g., NaOH).

-

At -5 to 5°C, slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in an organic solvent (e.g., tetrahydrofuran).

-

Allow the reaction to proceed at room temperature for 12-48 hours.

-

After the reaction, concentrate the solution and perform an acid-base extraction to isolate the Boc-protected homoserine.

-

-

Introduction of the γ-Amino Group via Mitsunobu Reaction:

-

The protected homoserine is reacted with phthalimide under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate).

-

-

Deprotection Steps:

-

The protecting groups are sequentially removed. For example, a benzyl ester protecting the carboxyl group can be removed by hydrogenolysis.

-

The phthalimide group is typically removed using hydrazine.

-

The final Boc protecting group on the α-amino group can be removed with a strong acid like trifluoroacetic acid (TFA).

-

Incorporation of Dab into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Dab derivatives, particularly Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), are widely used in solid-phase peptide synthesis (SPPS) to introduce Dab residues into peptide chains. The orthogonal protecting groups (acid-labile Boc and base-labile Fmoc) allow for selective deprotection and modification of either the peptide backbone or the Dab side chain.

Caption: The general workflow for incorporating a Fmoc-Dab(Boc)-OH residue during solid-phase peptide synthesis.

Detailed Experimental Protocol: Fmoc-SPPS of a Dab-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a Dab residue on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids, including Fmoc-Dab(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of Fmoc-Dab(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

-

Once the Kaiser test is negative (yellow), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

-

Applications in Drug Development

Dab in Peptide Antibiotics: The Polymyxins

Dab is a crucial component of the polymyxin class of antibiotics, which are used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. The five positively charged Dab residues in polymyxin B are essential for its mechanism of action, which involves binding to the negatively charged lipid A component of the bacterial outer membrane, leading to membrane disruption.[1][2]

Pharmacokinetic Properties of Polymyxin B

The pharmacokinetic profile of polymyxin B is complex and has been the subject of numerous studies. The table below summarizes key pharmacokinetic parameters.[6]

| Parameter | Value | Notes |

| Maximum Serum Concentration (Cmax) | ~2–14 µg/mL | At steady-state with clinical doses.[6] |

| Half-life (t1/2) | ~9–11.5 hours | [6] |

| Volume of Distribution (Vd) | 0.0929 L/kg (V1), 0.330 L/kg (V2) | Based on 2-compartment models.[6] |

| Clearance (CL) | 0.0276 L/h/kg | Based on 2-compartment models.[6] |

| Elimination | Primarily non-renal pathways, with some renal tubular reabsorption.[6] | Dose adjustment for renal impairment is generally not recommended.[6] |

| Bioavailability | Poor oral bioavailability. | Administered intravenously.[6] |

Structure-Activity Relationship (SAR) of Dab in Polymyxins

The structure-activity relationship of the Dab residues in polymyxins has been extensively studied to develop new analogs with improved efficacy and reduced toxicity. Key findings include:

-

Number and Position of Dab Residues: The five positively charged Dab residues are critical for the initial electrostatic interaction with lipid A.[7][8]

-

Side Chain Length: Altering the length of the Dab side chains can significantly impact antibacterial activity. For instance, elongating the side chains of Dab at positions 1 and 5 reduces activity, while shortening the side chain at position 3 can enhance it.[8]

-

Modifications to the γ-Amino Group: Modifications to the γ-amino groups of the Dab residues can affect both antibacterial activity and toxicity.

Caption: Logical relationship illustrating the role of Dab residues in the antibacterial activity of polymyxins.

Dab Derivatives in Neuroscience

Dab and its derivatives have shown potential as modulators of the GABAergic system. L-2,4-diaminobutyric acid is known to be an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[3] By inhibiting GABA-T, Dab derivatives can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

Modulation of the GABAergic Synapse by Dab Derivatives

The diagram below illustrates the mechanism by which Dab derivatives can enhance GABAergic signaling.

Caption: Signaling pathway of a GABAergic synapse, highlighting the inhibitory action of Dab derivatives on GABA transaminase.

The inhibition of GABA-T by Dab derivatives leads to an accumulation of GABA in both neurons and astrocytes. This increased GABA concentration can enhance tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[9][10] This mechanism of action suggests that Dab derivatives could be explored as potential therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Conclusion

Diaminobutyric acid and its derivatives are valuable and versatile tools in chemical biology and drug discovery. Their unique properties make them ideal for incorporation into peptides to modulate their structure, charge, and biological activity, as exemplified by the critical role of Dab in the polymyxin antibiotics. The detailed protocols for synthesis and peptide incorporation provided in this guide are intended to empower researchers to utilize these building blocks in their own investigations. Furthermore, the ability of Dab derivatives to modulate the GABAergic system opens up exciting avenues for the development of novel therapeutics for neurological disorders. As our understanding of the structure-activity relationships and biological roles of Dab-containing molecules continues to grow, so too will their importance in the development of next-generation therapies.

References

- 1. Pharmacokinetics and pharmacodynamics of peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of ‘old’ polymyxins: what is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Application of Boc-Dab(Aloc)-OH in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid, N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH), has emerged as a critical building block in the synthesis of complex bioactive peptides. Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amino group and a palladium-labile Aloc group on the side-chain γ-amino group, provides medicinal chemists with the versatility to construct intricate peptide architectures such as cyclic and branched peptides. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and insights into the signaling pathways of the resulting bioactive peptides.

Core Concepts: The Power of Orthogonal Protection

In solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group in the presence of others is paramount. This compound epitomizes this principle of orthogonal protection .[1]

-

Boc (tert-butyloxycarbonyl) Group: This protecting group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the α-amino group for peptide chain elongation.[2]

-

Aloc (allyloxycarbonyl) Group: In contrast, the Aloc group is stable to the acidic conditions used for Boc removal. It is selectively cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1]

This orthogonality allows for the assembly of a linear peptide chain using standard Boc-SPPS, followed by the selective deprotection of the Dab side chain for further modification, such as cyclization or branching, while the peptide remains anchored to the solid support.

Applications in Bioactive Peptide Synthesis

Synthesis of Cyclic Antimicrobial Peptides

The primary application of this compound is in the synthesis of cyclic peptides, where the Dab side chain is utilized to form a lactam bridge with the C-terminus or the side chain of an acidic amino acid. This cyclization imparts conformational rigidity to the peptide, which can lead to enhanced biological activity, increased stability against proteolysis, and improved pharmacokinetic properties.[8][9]

A prime example is in the synthesis of analogues of the polymyxin class of antibiotics, which are a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[4][10][11] Synthetic strategies for polymyxin analogues often involve the use of orthogonally protected Dab derivatives to construct the cyclic peptide core.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a cyclic peptide using this compound in a Boc-based solid-phase peptide synthesis workflow.

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Allyl scavenger (e.g., phenylsilane, dimedone)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA)

-

Diethyl ether

-

Acetonitrile

-

Water

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell the resin in DCM for 30-60 minutes, followed by DMF for 30-60 minutes.

-

Couple the first Boc-protected amino acid to the resin according to standard protocols.

Step 2: Linear Peptide Assembly (Boc-SPPS)

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

-

Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 2 minutes (repeat twice).

-

Washing: Wash the resin with DCM and DMF.

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including this compound at the desired position) with a coupling reagent (e.g., HBTU/DIEA in DMF) and couple to the resin for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a Kaiser test.

-

Repeat: Repeat steps 1-6 for each amino acid in the linear sequence.

Step 3: On-Resin Side-Chain Aloc Deprotection

-

Wash the peptide-resin with DCM.

-

Swell the resin in anhydrous, deoxygenated DCM or THF.

-

Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents relative to resin loading) and an allyl scavenger (e.g., phenylsilane, 20 equivalents) in the same solvent.

-

Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours at room temperature.

-

Wash the resin extensively with the reaction solvent, followed by DMF and DCM.

Step 4: On-Resin Cyclization (Lactam Bridge Formation)

-

Swell the resin with the deprotected side-chain amine in DMF.

-

Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and DIEA (6 equivalents) in DMF to the resin.

-

Agitate the reaction mixture at room temperature for 4-24 hours.

-

Monitor the cyclization reaction by cleaving a small sample of the resin and analyzing by HPLC-MS.

-

Wash the resin with DMF and DCM.

Step 5: Cleavage from Resin and Global Deprotection

-

Dry the peptide-resin under vacuum.

-

Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours.

-

Evaporate the cleavage cocktail under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

Step 6: Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Experimental Workflow Diagram

Quantitative Data Summary

The efficiency of each step in the synthesis of a cyclic peptide using this compound is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for the synthesis of a model cyclic peptide.

Table 1: Synthesis Parameters and Efficiencies

| Parameter | Reagents/Conditions | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | HBTU/DIEA in DMF | >99% | Kaiser Test |

| Boc Deprotection | 25-50% TFA in DCM | >99% | N/A |

| Aloc Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM | >95% | HPLC-MS of cleaved aliquot |

| On-Resin Cyclization | PyBOP, DIEA in DMF | >90% | HPLC-MS of cleaved aliquot |

| Crude Peptide Purity | Post-cleavage | 50-70% | Analytical RP-HPLC |

| Final Peptide Purity | Post-purification | >98% | Analytical RP-HPLC |

Table 2: Yields for a Model Cyclic Peptide Synthesis

| Stage | Expected Yield | Method of Determination |

| Crude Peptide Yield | 60-75% | Gravimetric analysis after cleavage and precipitation |

| Purified Peptide Yield | 10-25% | Gravimetric analysis after RP-HPLC purification |

Signaling Pathways and Mechanism of Action

Cyclic peptides containing Dab residues, such as polymyxin analogues, primarily exert their antimicrobial effects by targeting the bacterial cell membrane.[4] The positively charged Dab residues facilitate an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability. Subsequently, the peptide can insert into the cell membrane, causing further disruption, leakage of cellular contents, and ultimately, cell death.

Conclusion

This compound is an invaluable tool for the synthesis of complex bioactive peptides, particularly cyclic antimicrobial agents. Its orthogonal protecting group strategy allows for the construction of a linear peptide chain followed by selective on-resin modification, enabling the creation of conformationally constrained structures with enhanced biological activity and stability. The detailed protocols and understanding of the underlying chemical principles presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in the development of novel peptide-based therapeutics. The continued application of such versatile building blocks will undoubtedly fuel further advancements in drug discovery and peptide science.

References

- 1. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Natural Product Inspired Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Dab(Aloc)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry, the synthesis of complex and modified peptides requires a sophisticated toolkit of building blocks. Among these, orthogonally protected amino acids are indispensable for the controlled, stepwise construction of intricate peptide architectures. This guide focuses on N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH), a versatile derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab).

The strategic placement of two distinct protecting groups on the Dab residue imparts a high degree of control during solid-phase peptide synthesis (SPPS). The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of the Boc/Bzl protection strategy.[1][2] The side-chain γ-amino group is protected by the allyloxycarbonyl (Aloc) group, which is selectively removable under neutral conditions using a palladium(0) catalyst.[3] This orthogonality allows for the selective deprotection and modification of the side chain on the solid support, enabling the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules, without affecting the peptide backbone or other protecting groups.[3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its application in the synthesis of peptides with unique structural features.

Data Presentation

Physicochemical Properties of this compound

Quantitative data for this compound is summarized below. It is important to note that some of these values are predicted and should be considered as estimates. For more precise applications, experimental verification is recommended.

| Property | Value | Reference |

| Chemical Name | N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Synonyms | Boc-L-Dab(Aloc)-OH, Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| CAS Number | 171820-73-8 | |

| Molecular Formula | C₁₃H₂₂N₂O₆ | |

| Molecular Weight | 302.32 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 493.7 ± 45.0 °C | |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.89 ± 0.10 | |

| Storage Temperature | 2-8°C |

Expected Efficiency and Purity in SPPS

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. While specific yields can be sequence-dependent, the following table provides expected efficiencies and purity levels for peptides synthesized using this compound.

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |

| Boc Deprotection Efficiency | >99% | HPLC analysis of a small resin sample after cleavage |

| On-Resin Aloc Deprotection Yield | >95% | HPLC and Mass Spectrometry of a small resin sample after cleavage |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |

| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS), the selective on-resin deprotection of the Aloc group, and the final cleavage and purification of the peptide.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.

Materials and Reagents:

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3-5x), followed by IPA (2x), and then DCM (3x).

-

-

Neutralization:

-

Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution and repeat the step.

-

Wash the resin with DCM (3-5x) to remove excess base.

-

-

Coupling of this compound:

-

Activation (if using HBTU/HATU): In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU/HATU (1.95 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution.

-

Activation (if using DCC/HOBt): In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), recouple for another 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin Deprotection of the Aloc Group

This protocol describes the selective removal of the Aloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials and Reagents:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or Dimethylamino-borane complex

-

Dichloromethane (DCM), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the Aloc-protected sites on the resin) in anhydrous, degassed DCM. Add the scavenger, typically phenylsilane (20 equivalents).

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Gently agitate the resin suspension under an inert atmosphere. The reaction is typically complete within 30-60 minutes. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DCM (5x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), and finally with DMF (3x) and DCM (3x).

-

-

The resin with the deprotected Dab side-chain amine is now ready for further modification (e.g., acylation, alkylation, or cyclization).

Protocol 3: Final Cleavage and Purification

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the other amino acids in the peptide sequence. For peptides synthesized using the Boc/Bzl strategy on Merrifield resin, a strong acid like anhydrous hydrogen fluoride (HF) is traditionally used. Caution: HF is extremely hazardous and requires specialized equipment and training. A common alternative is the use of a trifluoromethanesulfonic acid (TFMSA) or a "low and high" trifluoroacetic acid (TFA) cleavage protocol.

Materials and Reagents:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect the fractions containing the pure peptide.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

-

Mandatory Visualization

Signaling Pathways

The incorporation of diaminobutyric acid into peptides can be inspired by its presence in natural products with significant biological activity, such as polymyxin antibiotics, or its ability to mimic neurotransmitters like GABA.

References

- 1. Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadinstitute.org [broadinstitute.org]

- 3. 171820-73-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-Dab(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals